Cefpodoxime is a third-generation cephalosporin antibiotic with methoxymethyl and (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamino substituents at positions 3 and 7, respectively, of the cephem skeleton. Given by mouth as its proxetil ester prodrug, it is used to treat acute otitis media, pharyngitis, and sinusitis. It has a role as an antibacterial drug. It is a cephalosporin and a carboxylic acid. Cefpodoxime is an oral third generation cephalosporin antibiotic with effectiveness against most Gram positive and Gram negative bacteria. Commonly used to treat acute otitis media, pharyngitis, and sinusitis, cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime. Cefpodoxime is a Cephalosporin Antibacterial. Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation. A third-generation cephalosporin antibiotic. Cefpodoxime contains a methoxy group at C-3 of its cephalosporin core. See also: Cefpodoxime Proxetil (active moiety of).
Physical and Chemical Properties Analysis
Solubility: Cefpodoxime Proxetil, the prodrug, has limited aqueous solubility, reported as 0.4 mg/ml []. Various techniques, such as solid dispersion [, ], complexation with cyclodextrins [, ], and use of hydrotropic agents [], are explored to enhance its solubility.
Stability: Cefpodoxime is reportedly stable in acidic pH [], making it suitable for gastro-retentive drug delivery systems.
Compatibility: Studies assessing the compatibility of Cefpodoxime Proxetil with various excipients, such as polymers like HPMC, PEG, and sodium alginate, are conducted using techniques like FTIR and DSC [, , ].
Safety and Hazards:
Treatment of Bacterial Infections: Cefpodoxime Proxetil, the orally administered prodrug, is investigated for its efficacy in treating various bacterial infections [, , , , ].
Improving Bioavailability: Several studies focus on enhancing the bioavailability of Cefpodoxime Proxetil through different formulation strategies:
Gastro-retentive Drug Delivery Systems: Due to its stability in acidic pH and better absorption from the upper gastrointestinal tract, floating tablets [, , , , , ], mucoadhesive tablets [, ], and floating beads [] are investigated.
Solid Dispersions: Solid dispersions using polymers like PEG and PVP are explored to enhance the drug's solubility and dissolution rate [, , ].
Cyclodextrin Complexation: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is investigated to improve solubility, dissolution, and permeability [, ].
Dispersible Tablets: Formulations for rapidly disintegrating tablets, enhancing patient compliance and potentially improving drug absorption, are developed and evaluated [, , , , ].
Analytical Method Development: Research also focuses on developing and validating analytical methods for the accurate and precise quantification of Cefpodoxime Proxetil in various matrices:
HPLC Methods: Several studies utilize High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of Cefpodoxime Proxetil with other drugs in pharmaceutical formulations [, , , ].
Spectrophotometric Methods: Simple and cost-effective spectrophotometric methods using UV-Visible spectroscopy are developed and validated for Cefpodoxime Proxetil determination [, ].
Chemiluminescence Method: A sensitive chemiluminescence method utilizing the luminol-Cu2+ reaction is developed for the determination of Cefpodoxime [].
Related Compounds
Cefpodoxime Proxetil
Compound Description: Cefpodoxime proxetil is an orally administered prodrug of cefpodoxime. [] It is rapidly hydrolyzed in vivo to cefpodoxime, the active metabolite, after oral administration. [] Cefpodoxime proxetil is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] It is commonly used to treat bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. [, , , , , ]
Relevance: Cefpodoxime proxetil is structurally related to cefpodoxime sodium as it is the prodrug form. It is converted to cefpodoxime sodium in the body after ingestion. [, ]
Cefpodoxime
Compound Description: Cefpodoxime is the active metabolite of cefpodoxime proxetil. [] It is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity. [, ] Cefpodoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. []
Relevance: Cefpodoxime is structurally related to cefpodoxime sodium as it is the free acid form of the compound. Cefpodoxime sodium is the sodium salt of cefpodoxime. []
Dicloxacillin Sodium
Compound Description: Dicloxacillin sodium is a penicillinase-resistant beta-lactam antibiotic belonging to the penicillin class. [] It is used to treat bacterial infections, particularly those caused by Staphylococcus aureus. []
Relevance: Dicloxacillin sodium is often studied alongside cefpodoxime proxetil in pharmaceutical formulations, particularly for treating bacterial infections. [, , , , ] Although structurally different, both belong to the beta-lactam class of antibiotics and share a similar mechanism of action, targeting bacterial cell wall synthesis. [, , , , ]
Cefaclor
Compound Description: Cefaclor is a second-generation cephalosporin antibiotic with a similar spectrum of activity to cefpodoxime proxetil, effective against a range of Gram-positive and Gram-negative bacteria. [] It is commonly used to treat bacterial infections, including otitis media, respiratory tract infections, and urinary tract infections. [, ]
Amoxicillin
Compound Description: Amoxicillin is a broad-spectrum antibiotic of the penicillin group, often used for treating bacterial infections. []
RU 51746
Compound Description: RU 51746 is the sodium salt of cefpodoxime. [] It is an active compound against a range of bacteria, including Enterobacteriaceae and Haemophilus influenzae. [, ] It demonstrates potent activity against various bacterial species, including Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase-producing strains), and Streptococcus pneumoniae. [, ]
Relevance: RU 51746 is structurally related to cefpodoxime sodium because they are the same compound. Both exhibit antibacterial activity. [, ]
Faropenem Sodium
Compound Description: Faropenem sodium is an orally available beta-lactam antibiotic. [] It is used to treat bacterial infections, similar to cefpodoxime sodium. []
Relevance: While not explicitly stating structural similarities, the study compares faropenem sodium to cefpodoxime axetil (another prodrug of cefpodoxime) in treating respiratory and urinary tract infections. [] This suggests a potential structural relationship or shared mechanism of action between faropenem sodium and cefpodoxime sodium, considering their similar applications as broad-spectrum antibiotics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefpodoxime is an oral third generation cephalosporin antibiotic with effectiveness against most Gram positive and Gram negative bacteria. Commonly used to treat acute otitis media, pharyngitis, and sinusitis, cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime. Cefpodoxime is a third generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefpodoxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefpodoxime inhibits bacterial septum and cell wall synthesis formation. A third-generation cephalosporin antibiotic. Cefpodoxime contains a methoxy group at C-3 of its cephalosporin core.
BMS-986104 is a potent and selective S1P1 receptor modulator, which demonstrates ligand-biased signaling and differentiates from 1 in terms of cardiovascular and pulmonary safety based on preclinical pharmacology while showing equivalent efficacy in a T-cell transfer colitis model. Mechanistically, BMS-986104 exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.
BMS-986115 has been used in trials studying the treatment of Various Advanced Cancer. GS/pan-Notch Inhibitor AL102 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor AL102 binds to GS and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor. This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes. This results in the induction of apoptosis and the inhibition of growth of tumor cells that overexpress Notch. Overexpression of the Notch signaling pathway plays an important role in tumor cell proliferation and survival. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains and leads to their activation.
BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).
BMS-986118 is a GPR40 full agonist. GPR40 is a G-protein-coupled receptor expressed primarily in pancreatic islets and intestinal L-cells that has been
a target of significant recent therapeutic interest for type II diabetes. Activation of GPR40 by partial agonists elicits insulin secretion only in the presence of elevated blood glucose levels, minimizing the risk of hypoglycemia.
BMS 986120 is an orally bioavailable, selective, and reversible antagonist of proteinase-activated receptor 4 (PAR4; IC50 = 0.56 nM to inhibit calcium mobilization induced by PAR4 agonist peptide (PAR4-AP) in HEK293 cells). It is selective for PAR4 over PAR1, PAR2, and a panel of purified proteases, including thrombin. It inhibits platelet aggregation in vitro in human platelet-rich plasma (IC50 = 7.3 nM). BMS 986120 (0.2-1 mg/kg) decreases platelet aggregation induced by PAR4-AP ex vivo in a dose-dependent manner, but does not increase clotting times. In vivo, BMS 986120 (1 mg/kg) prevents vascular occlusion and reduces thrombus formation by 82% in cynomolgus monkeys. BMS-986120 is a potent and selective oral antagonist of protease-activated receptor-4 (PAR4), a thrombin-activated platelet receptor thought to be important in thrombus propagation and pathological vascular occlusion. PAR4 antagonism has potential therapeutic utility in the treatment and prevention of thrombotic diseases.